

Spectroscopic Analysis of 2-Dodecanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Dodecanone

Cat. No.: B165319

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-dodecanone**, a saturated ketone with applications as a flavoring agent and fragrance ingredient.^[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The spectroscopic data for **2-dodecanone** is crucial for its identification and characterization in various matrices. The following tables summarize the key data points obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for **2-Dodecanone**^[2]

Chemical Shift (ppm)	Multiplicity	Assignment
2.41	t	-CH ₂ -C(=O)-
2.13	s	CH ₃ -C(=O)-
1.56	quintet	-CH ₂ -CH ₂ -C(=O)-
1.25	m	-(CH ₂) ₇ -
0.88	t	CH ₃ -(CH ₂) ₇ -

Solvent: CDCl₃, Frequency: 400 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data for **2-Dodecanone**[2]

Chemical Shift (ppm)	Assignment
209.3	C=O
43.9	-CH ₂ -C(=O)-
31.9	-(CH ₂) _n -
29.8	-(CH ₂) _n -
29.5	-(CH ₂) _n -
29.4	-(CH ₂) _n -
29.3	-(CH ₂) _n -
24.0	-CH ₂ -CH ₂ -C(=O)-
22.7	-CH ₂ -CH ₃
14.1	CH ₃ -

Solvent: CDCl₃, Frequency: 22.53 MHz[2]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of **2-dodecanone** is the strong absorption due to the carbonyl (C=O) group.

Table 3: IR Spectroscopic Data for **2-Dodecanone**

Wavenumber (cm ⁻¹)	Description
~1715	C=O stretch (characteristic for a saturated aliphatic ketone)[3]
~2920, ~2850	C-H stretch (alkane)
~1465	C-H bend (alkane)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry (GC-MS) Data for **2-Dodecanone**[2]

m/z	Relative Intensity (%)	Assignment
58	99.99	McLafferty rearrangement product
43	86.58	[CH ₃ CO] ⁺
71	27.85	Alpha cleavage
59	31.93	
41	25.55	

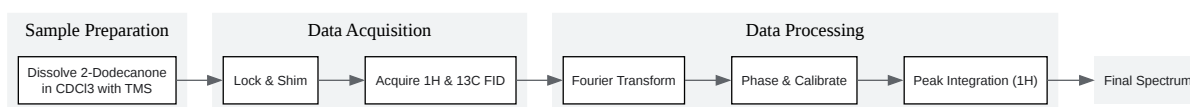
Ionization: Electron Ionization (EI)[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of ketones.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-20 mg of **2-dodecanone** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer's autosampler or manually insert it into the magnet.
- **Data Acquisition:**
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to optimize its homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Acquire the ^{13}C NMR spectrum, typically with proton decoupling.
- **Data Processing:**
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift axis using the TMS signal.
 - Integrate the peaks in the ^1H NMR spectrum.

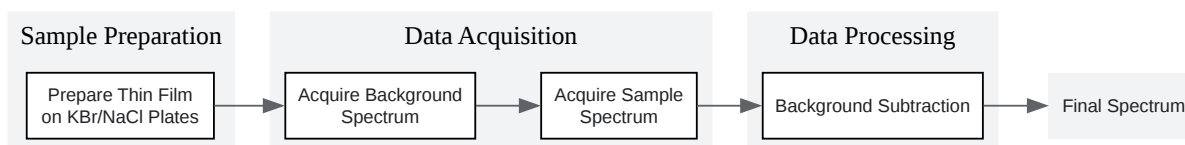


[Click to download full resolution via product page](#)

NMR Spectroscopy Experimental Workflow

IR Spectroscopy Protocol

- Sample Preparation: For a liquid sample like **2-dodecanone**, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrument Setup: Place the salt plates in the spectrometer's sample holder.
- Data Acquisition:
 - Acquire a background spectrum of the clean salt plates.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.



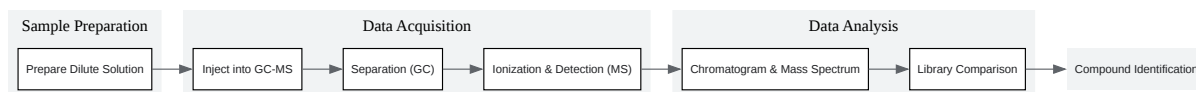
[Click to download full resolution via product page](#)

IR Spectroscopy Experimental Workflow

Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **2-dodecanone** in a volatile solvent such as dichloromethane or hexane.
- Instrument Setup:

- Set the gas chromatograph (GC) parameters (e.g., column type, temperature program, carrier gas flow rate) to achieve good separation.
- Set the mass spectrometer (MS) parameters (e.g., ionization mode - Electron Ionization, mass range).
- Data Acquisition:
 - Inject a small volume (typically 1 μL) of the sample solution into the GC inlet.
 - The compound will be separated by the GC and then introduced into the MS for ionization and analysis.
- Data Processing: The instrument software will generate a chromatogram and a mass spectrum for the eluting compound. The mass spectrum can be compared to spectral libraries for identification.



[Click to download full resolution via product page](#)

GC-MS Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-Dodecanone | C₁₂H₂₄O | CID 22556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [orgchemboulder.com](https://www.orgchemboulder.com) [[orgchemboulder.com](https://www.orgchemboulder.com)]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Dodecanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165319#spectroscopic-data-of-2-dodecanone-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com